Quinazolin-2-ylmethanamine
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Overview
Description
Quinazolin-2-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-2-ylmethanamine typically involves the reaction of 2-aminobenzylamine with formic acid or its derivatives. One common method is the cyclization of 2-aminobenzylamine with formamide under reflux conditions to yield this compound . Another approach involves the use of 2-aminobenzylamine and formic acid in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinazolin-2-ylmethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazolin-2-ylmethanone.
Reduction: This compound derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Quinazolin-2-ylmethanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinazolin-2-ylmethanamine involves its interaction with various molecular targets and pathways. For instance, in its anticancer activity, the compound can inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, this compound can induce apoptosis (programmed cell death) in cancer cells . Additionally, the compound can interact with bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial effects .
Comparison with Similar Compounds
Quinazolin-2-ylmethanamine can be compared with other similar compounds such as quinazolinone and quinazoline derivatives. These compounds share a similar core structure but differ in their functional groups and biological activities . For example:
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
quinazolin-2-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h1-4,6H,5,10H2 |
InChI Key |
JAEZQIWWKRSGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)CN |
Origin of Product |
United States |
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